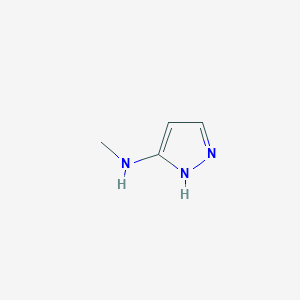

N-Methyl-1H-pyrazol-3-amine

Description

N-Methyl-1H-pyrazol-3-amine (CAS: 446866-62-2) is a heterocyclic amine with the molecular formula C₄H₇N₃ and a molecular weight of 97.12 g/mol . It is a pyrazole derivative where a methyl group substitutes the nitrogen at position 1, and an amine group is attached to position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications for enhanced bioactivity, particularly in targeting amyloid-related diseases like Alzheimer’s .

Synthetically, it is prepared via nucleophilic substitution or coupling reactions. For example, 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine was synthesized using cesium carbonate and copper(I) bromide, yielding 15.35% with distinct $ ^1H $ NMR signals (e.g., δ 8.88 ppm for pyridinyl protons) .

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-5-4-2-3-6-7-4/h2-3H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFLBNWAMCOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624064 | |

| Record name | N-Methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037364-03-6, 446866-62-2 | |

| Record name | N-Methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Halogenation Route via 3-Amino Intermediates

A classical and scalable synthetic route to N-methyl pyrazole derivatives involves the diazotization of N-methyl-3-aminopyrazole followed by halogenation to form 3-iodo or 3-bromo derivatives, which can be further functionalized.

- The process starts with N-methyl-3-aminopyrazole dissolved in a mixture of concentrated hydrochloric acid and water, cooled to 0–5 °C.

- Sodium nitrite is added dropwise to generate the diazonium salt.

- Subsequently, potassium iodide is added to replace the diazonium group with iodine, yielding 3-iodo-1-methyl-1H-pyrazole.

- This intermediate can be purified by extraction and column chromatography with yields reported around 81% on a multi-gram scale.

- The molar ratios of sodium nitrite and potassium iodide to the amine are critical and optimized in the range of 2–2.5 equivalents per mole of starting amine.

This diazotization-iodination method is a key step in preparing functionalized N-methyl pyrazole derivatives and can be adapted for further transformations such as lithiation and boronate formation.

Boronic Ester Formation via Lithiation of 3-Iodo Derivatives

Following the preparation of 3-iodo-N-methyl-pyrazole, a subsequent lithiation and borylation step can be employed to synthesize 1-methyl-1H-pyrazole-3-boronic acid pinacol esters, which are valuable intermediates for cross-coupling reactions.

- The 3-iodo-N-methyl-pyrazole is dissolved in dry tetrahydrofuran (oxolane) and cooled to -65 to -50 °C under inert atmosphere.

- n-Butyllithium is added dropwise to generate the lithio intermediate.

- Isopropanol pinacol borate is then introduced as the boron source.

- After completion, the reaction is quenched with acid, extracted, dried, and purified to isolate the boronic ester.

- This two-step sequence (diazotization/iodination followed by lithiation/borylation) provides a reliable route to N-methyl pyrazole boronic esters with good yields and purity.

Alternative Scalable Routes for N-Methyl Pyrazole Derivatives

In addition to the above methods, process development studies have reported scalable synthetic routes to N-methyl pyrazole derivatives, such as N-methyl-3-bromo-5-methyl pyrazole.

- Initial methods involved a Sandmeyer reaction sequence starting from crotonitrile and methyl hydrazine via a 3-amino pyrazole intermediate.

- Due to low overall yields (<30%) and handling difficulties of the amino intermediate, an improved Sandmeyer-free process was developed.

- This alternative route uses methyl crotonate and methyl hydrazine in a condensation, bromination, and oxidation sequence.

- The process improvements led to increased efficiency, better yield, and easier isolation and storage of the final N-methyl pyrazole product, often as a triflic acid salt for stability.

Summary Table of Preparation Methods

Research Notes and Considerations

- The direct N-alkylation method is advantageous for rapid synthesis but may have moderate yields and requires chromatographic purification.

- Diazotization-based methods provide high purity and scalability but involve careful temperature control and handling of diazonium salts.

- The lithiation/borylation step is sensitive to moisture and requires inert atmosphere techniques.

- Process improvements such as salt formation (e.g., triflic acid salts) enhance the stability and handling of N-methyl pyrazole derivatives.

- The choice of method depends on the desired scale, purity, and downstream application of the compound.

Chemical Reactions Analysis

Reaction Types and Mechanisms

N-Methyl-1H-pyrazol-3-amine exhibits reactivity due to its amine group and aromatic pyrazole ring. Key reaction types include:

Diazotization and Substitution

The compound undergoes diazotization, followed by substitution reactions. For example:

-

Diazotization : Treatment with NaNO₂ and HCl at 0–5°C generates a diazonium salt, which reacts with KI to form 3-iodo derivatives .

-

Substitution : The iodine atom can be replaced via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic displacement.

Boronation

The iodo derivative reacts with n-BuLi and isopropanol pinacol borate to yield a pinacol boronic ester, enabling further coupling reactions .

Reductive Amination

This compound participates in one-pot reductive amination with aldehydes (e.g., p-methoxybenzaldehyde) to form N-heterocyclic amines. This involves imine formation followed by reduction with NaBH₄ .

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with alkyl halides or acylating agents (e.g., benzoyl chloride) to form amides or alkylated derivatives .

Reaction Conditions and Reagents

Boronic Ester Formation

A multi-step process involves:

-

Diazotization : N-methyl-3-amino-pyrazole reacts with NaNO₂ and HCl to form a diazonium salt.

-

Iodination : Reaction with KI substitutes the diazonium group with iodine .

-

Boronation : Treatment with n-BuLi and isopropanol pinacol borate replaces iodine with a boronic ester .

Reductive Amination

This compound reacts with aldehydes under solvent-free conditions to form imine intermediates, which are reduced to amines (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl) derivative) .

Bromination and Functionalization

A novel method uses diethyl butynedioate and methylhydrazine to synthesize 5-bromo-1-methyl-1H-pyrazol-3-amine, avoiding toxic reagents like n-BuLi .

Kinase Inhibitors

This compound derivatives, such as CDK16 inhibitors, exhibit potent biological activity. For example, 43d (IC₅₀ = 33 nM) shows selective inhibition of CDK16 and G2/M phase cell cycle arrest .

Corrosion Inhibitors

A benzamide derivative synthesized via acylation demonstrates adsorption properties, highlighting its use in material science .

Cross-Coupling Partners

The pinacol boronic ester derivative serves as a precursor for Suzuki-Miyaura coupling, enabling the synthesis of complex heterocycles .

Biological Activity Correlation

Pyrazole derivatives, including this compound, exhibit anticancer and antimicrobial properties. For instance, a thiophene-pyrazole amide derivative showed cytotoxicity against A549 cells (IC₅₀ = 25 µM).

References CN105669733A (2016) MDPI (2021) PMC (2022) ACS Omega (2025) CN112079781A (2020)

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

N-Methyl-1H-pyrazol-3-amine serves as a fundamental precursor in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : Producing N-oxides.

- Reduction : Yielding N-methylhydrazine derivatives.

- Substitution : Leading to various N-substituted pyrazoles.

These reactions are typically conducted under mild conditions, making this compound an attractive option for synthetic chemists .

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, this compound is utilized in developing enzyme inhibitors and receptor ligands. Its ability to interact with specific molecular targets allows it to modulate enzyme activity effectively. For instance, studies have shown that derivatives of this compound can inhibit the activity of certain enzymes by binding to their active sites .

Pharmaceutical Development

The compound has been identified as a precursor for synthesizing pharmaceuticals with potential anti-inflammatory, anticancer, and antiviral properties. Research indicates that pyrazole derivatives exhibit significant biological activities:

- Anticancer Activity : Various studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of cancer cell lines. For example, in vitro tests showed promising results against lung cancer (A549 cells) and breast cancer (MDA-MB-231 cells) with IC50 values indicating effective antiproliferative activity .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF7 | 3.79 | Significant growth inhibition |

| HepG2 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Lower activity compared to others |

Industrial Applications

This compound finds utility in the production of agrochemicals, dyes, and other industrial chemicals. Its role as an intermediate in chemical synthesis enhances its value in industrial applications .

Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results highlighted significant growth inhibition in MCF7 cells and moderate effects on HepG2 cells, suggesting structural modifications could enhance anticancer properties .

Study 2: In Vivo Efficacy

An in vivo study demonstrated that administering this compound resulted in tumor size reduction compared to control groups. This supports its potential as an effective therapeutic agent against tumors .

Mechanism of Action

The mechanism of action of N-Methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Derivatives of N-Methyl-1H-pyrazol-3-amine

Structural and Electronic Effects

- Substituent Position : The position of substituents significantly impacts electronic properties. For instance, 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine exhibits an ortho-methoxy group, which introduces steric hindrance and alters hydrogen-bonding capacity compared to para-substituted analogs .

- Heteroaromatic Rings : Pyridinyl (e.g., 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ) and pyrimidinyl (e.g., 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine ) substituents enhance π-π stacking interactions, critical for binding to biological targets like amyloid proteins .

Physicochemical Properties

- Melting Points : Derivatives with pyrimidinyl groups (e.g., 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine ) exhibit higher melting points (211–215°C ) compared to pyridinyl analogs, likely due to stronger intermolecular interactions .

- Solubility : The introduction of polar groups (e.g., methoxy in 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine ) improves aqueous solubility, whereas trifluoromethyl groups (e.g., 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine ) enhance lipophilicity and metabolic stability .

Pharmacological Activity

- Amyloid Inhibition : this compound derivatives are potent inhibitors of amyloid-β aggregation, with 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine showing enhanced efficacy due to pyridinyl interactions .

- Bioavailability : Ethyl-substituted derivatives (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ) exhibit improved pharmacokinetic profiles compared to methyl analogs, attributed to reduced hepatic clearance .

Biological Activity

N-Methyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group at the nitrogen position, which contributes to its distinct reactivity and biological activity. The compound's basicity and nucleophilicity are primarily attributed to the amino group in the pyrazole ring, allowing it to participate in various chemical reactions such as nucleophilic substitutions and tautomerism.

This compound acts through several biochemical pathways, influencing cellular functions and signaling mechanisms.

Biochemical Pathways

- Cell Signaling : Pyrazole derivatives can affect Wnt-dependent signaling pathways, which are crucial for cell growth and differentiation.

- Antifungal Activity : Some studies suggest that pyrazole derivatives exhibit antifungal properties, impacting fungal cell metabolism.

- Enzyme Inhibition : The compound has been explored as a precursor for synthesizing enzyme inhibitors, particularly targeting phosphatidylinositol-3-kinase (PI3K), which is involved in cell growth and metabolism .

Biological Activities

This compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives can inhibit inflammatory responses by modulating cytokine release and affecting immune cell activity .

- Anticancer Properties : Studies have shown that N-methylated pyrazoles can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds derived from this scaffold have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Case Studies

Recent studies have highlighted the efficacy of this compound and its derivatives:

- Antimicrobial Activity : A study reported that specific derivatives exhibited potent activity against both Gram-positive (e.g., MRSA) and Gram-negative bacteria, making them promising candidates for treating bacterial infections .

- Anticancer Research : A derivative demonstrated inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells, with a notable lack of toxicity towards normal fibroblasts, indicating a favorable therapeutic index .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3-Amino-1-methyl-1H-pyrazole | Moderate | Low | High |

| 5-Amino-1-methyl-1H-pyrazole | Low | Moderate | Low |

Future Directions

Research on this compound continues to evolve, focusing on:

- Structural Modifications : Investigating how changes in the chemical structure influence biological activity.

- Therapeutic Applications : Exploring its potential as a lead compound for developing new drugs targeting inflammatory diseases and cancers.

Q & A

Q. How can researchers optimize the synthesis of N-Methyl-1H-pyrazol-3-amine to achieve high yield and purity?

-

Methodology : Use response surface methodology (RSM) via tools like Design Expert to systematically vary parameters (e.g., reaction temperature, solvent ratio, methylating agent concentration) and identify optimal conditions. Validate results using HPLC purity assays (>98%) and cross-check with NMR spectral data .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -

Key Considerations : Monitor side reactions (e.g., over-methylation) through TLC tracking and adjust reaction stoichiometry dynamically.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve ambiguities in methyl group positioning.

- X-ray crystallography : Confirm molecular geometry if crystalline derivatives are obtainable.

- IR spectroscopy : Validate amine N-H stretching (3150–3350 cm⁻¹) and pyrazole ring vibrations.

- Data Conflict Resolution : Compare results with computational simulations (e.g., DFT-predicted NMR shifts) and replicate experiments under controlled humidity to rule out solvent interference .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46

【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46

- Data Conflict Resolution : Compare results with computational simulations (e.g., DFT-predicted NMR shifts) and replicate experiments under controlled humidity to rule out solvent interference .

Q. How should researchers design solubility studies for this compound in polar vs. non-polar solvents?

- Methodology :

- Phase Solubility Analysis : Use a shake-flask method with UV-Vis quantification.

- Solvent Selection : Test binary solvent systems (e.g., water-DMSO, hexane-ethanol) to identify co-solvency effects.

- Data Table :

| Solvent System | Solubility (mg/mL) | LogP | Notes |

|---|---|---|---|

| Water | 0.12 | -0.5 | Low solubility, pH-dependent |

| Ethanol | 8.7 | 0.3 | Optimal for reactions |

Advanced Research Questions

Q. What computational strategies can elucidate the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess bioavailability.

Q. How can researchers resolve contradictions between theoretical and experimental pKa values for this compound?

- Methodology :

- Experimental pKa : Perform potentiometric titration in aqueous buffers (pH 2–12) with a glass electrode.

- Theoretical pKa : Use COSMO-RS solvation models in software like ADF.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound as a kinase inhibitor?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based ADP-Glo™ kinase assays with positive controls (e.g., staurosporine).

- Dose-Response Curves : Fit data to the Hill equation to calculate IC50 values.

Data Contradiction & Collaboration

Q. How should researchers address conflicting cytotoxicity results for this compound across cell lines?

- Methodology :

- Replicated Analysis : Use primary analysis (e.g., MTT assay) followed by orthogonal methods like trypan blue exclusion or ATP luminescence .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify cell-line-specific sensitivities.

Q. What platforms enable collaboration with experts in pyrazole chemistry for unresolved mechanistic questions?

- Recommendation : Use ResearchGate to connect with authors of seminal papers on pyrazole derivatives. Share preliminary data via private Q&A to solicit feedback on reaction pathways .

Documentation & Reproducibility

Q. How to ensure experimental reproducibility in synthesizing this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.